2,4-dioxo-N-(2-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
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Description
This compound is a chemical substance with the formula C₁₉H₁₄N₄O₅S . It is a type of organic heterobicyclic compound based on a quinazoline skeleton and its substituted derivatives .
Molecular Structure Analysis
The molecular weight of this compound is 410.4000 g/mol . It contains 19 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The compound is stored in a sealed, dry condition at room temperature . The CAS Number is 1214468-35-5 and the MDL Number is MFCD11667663 .Scientific Research Applications
Advances in Sulfonamide Hybrids
Sulfonamides are a significant class of drugs, exhibiting a wide range of pharmacological activities such as antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain activities. The research highlights the development of two-component sulfonamide hybrids incorporating various organic compounds like coumarin, isoxazole, and quinazoline, focusing on their synthesis and biological activity. This demonstrates the compound's potential in creating hybrids for varied therapeutic applications (Ghomashi et al., 2022).
Photooxidation Catalysts
A study on the generation of singlet oxygen and photooxidation of sulfide into sulfoxide through cationic Ir(III) complexes, including those with pyridine ligands similar to the compound , illustrates the compound's relevance in photochemical applications, potentially offering a method to achieve high chemoselectivity under mild conditions (Li & Ye, 2019).
Synthesis and Structure Elucidation
The synthesis and structural confirmation of related sulfonamide compounds through IR, 1H-NMR, 13C-NMR, and mass spectral data indicate the methodological relevance in chemical synthesis and analytical chemistry, providing a foundation for the development of similar compounds with potential biological activities (Hayun et al., 2012).
properties
IUPAC Name |
2,4-dioxo-N-(2-pyridin-3-yloxyphenyl)-1H-quinazoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5S/c24-18-14-10-13(7-8-15(14)21-19(25)22-18)29(26,27)23-16-5-1-2-6-17(16)28-12-4-3-9-20-11-12/h1-11,23H,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFJJOARAGZOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)NC3=O)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dioxo-N-(2-pyridin-3-yloxyphenyl)-1H-quinazoline-6-sulfonamide |
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